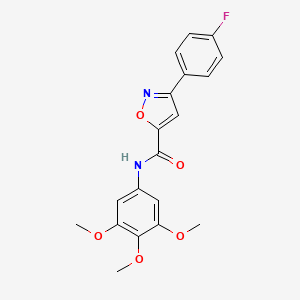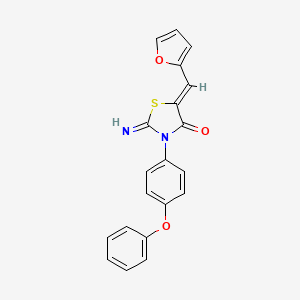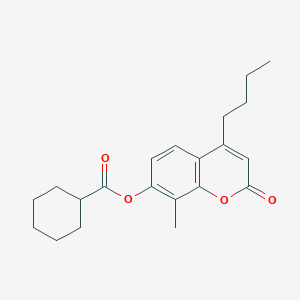![molecular formula C16H15FN2O2 B4854132 N-[4-(acetylamino)-3-methylphenyl]-2-fluorobenzamide](/img/structure/B4854132.png)
N-[4-(acetylamino)-3-methylphenyl]-2-fluorobenzamide
説明
N-[4-(acetylamino)-3-methylphenyl]-2-fluorobenzamide, also known as ABT-888, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play an important role in DNA repair, and their inhibition has been shown to selectively induce cell death in cancer cells that have defects in DNA repair pathways. ABT-888 has been extensively studied for its potential use in cancer treatment, and its synthesis, mechanism of action, and biochemical and physiological effects have been well documented.
作用機序
The mechanism of action of N-[4-(acetylamino)-3-methylphenyl]-2-fluorobenzamide is based on its inhibition of PARP enzymes, which play an important role in DNA repair. PARP enzymes are activated in response to DNA damage and are involved in the repair of single-strand breaks in DNA. Inhibition of PARP enzymes leads to the accumulation of DNA damage, particularly in cells with defects in DNA repair pathways, which can ultimately lead to cell death. N-[4-(acetylamino)-3-methylphenyl]-2-fluorobenzamide has been shown to selectively induce cell death in cancer cells with defects in DNA repair pathways, while sparing normal cells.
Biochemical and Physiological Effects
N-[4-(acetylamino)-3-methylphenyl]-2-fluorobenzamide has been shown to have a variety of biochemical and physiological effects, including inhibition of PARP enzyme activity, induction of DNA damage, and selective induction of cell death in cancer cells with defects in DNA repair pathways. N-[4-(acetylamino)-3-methylphenyl]-2-fluorobenzamide has also been shown to have anti-inflammatory effects, which may be relevant for its potential use in non-cancer indications. In preclinical studies, N-[4-(acetylamino)-3-methylphenyl]-2-fluorobenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy, and is currently being evaluated in clinical trials for its potential use in combination with these agents.
実験室実験の利点と制限
N-[4-(acetylamino)-3-methylphenyl]-2-fluorobenzamide has several advantages for use in lab experiments, including its well-characterized mechanism of action, selective induction of cell death in cancer cells with defects in DNA repair pathways, and potential synergy with DNA-damaging agents. However, there are also limitations to its use in lab experiments, including the need for careful selection of appropriate cell lines and the potential for off-target effects. Additionally, the use of N-[4-(acetylamino)-3-methylphenyl]-2-fluorobenzamide in lab experiments may not accurately reflect its activity in vivo, and further studies are needed to fully understand its potential clinical utility.
将来の方向性
There are several future directions for research on N-[4-(acetylamino)-3-methylphenyl]-2-fluorobenzamide, including the evaluation of its potential use in combination with other targeted therapies, the identification of biomarkers of response to PARP inhibition, and the development of more potent and selective PARP inhibitors. Additionally, further studies are needed to fully understand the mechanisms of resistance to PARP inhibition and to identify strategies to overcome this resistance. The potential use of N-[4-(acetylamino)-3-methylphenyl]-2-fluorobenzamide in non-cancer indications, such as inflammation and neurodegeneration, is also an area of active research. Overall, the continued study of N-[4-(acetylamino)-3-methylphenyl]-2-fluorobenzamide and other PARP inhibitors has the potential to lead to significant advances in cancer treatment and other disease areas.
科学的研究の応用
N-[4-(acetylamino)-3-methylphenyl]-2-fluorobenzamide has been extensively studied for its potential use in cancer treatment, particularly in combination with DNA-damaging agents such as chemotherapy and radiation therapy. The rationale for combining N-[4-(acetylamino)-3-methylphenyl]-2-fluorobenzamide with DNA-damaging agents is based on the fact that cancer cells with defects in DNA repair pathways are more sensitive to PARP inhibition, and the combination of N-[4-(acetylamino)-3-methylphenyl]-2-fluorobenzamide with DNA-damaging agents can lead to increased DNA damage and cell death in cancer cells. N-[4-(acetylamino)-3-methylphenyl]-2-fluorobenzamide has been shown to have activity against a variety of cancer types, including breast, ovarian, and lung cancer, and is currently being evaluated in clinical trials for its potential use in combination with chemotherapy and radiation therapy.
特性
IUPAC Name |
N-(4-acetamido-3-methylphenyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-10-9-12(7-8-15(10)18-11(2)20)19-16(21)13-5-3-4-6-14(13)17/h3-9H,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVPXERJYCJEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2F)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)-3-methylphenyl]-2-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(3-{[(4-chlorophenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4854051.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4854056.png)

![ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate](/img/structure/B4854073.png)

![N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-4-methoxybenzenesulfonamide](/img/structure/B4854092.png)


![5-[(1-ethyl-1H-indol-3-yl)methylene]-1-(4-isopropylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4854116.png)
![8-benzoyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B4854117.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-methylglycinamide](/img/structure/B4854137.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4854140.png)

![2-{5-[(4-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4854147.png)